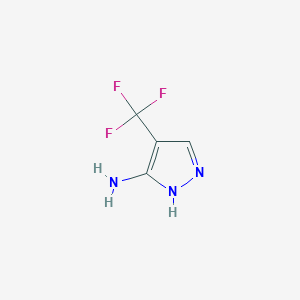

4-(Trifluormethyl)-1H-Pyrazol-3-amin

Übersicht

Beschreibung

4-(trifluoromethyl)-1H-pyrazol-3-amine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative with a trifluoromethyl group attached to the pyrazole ring. TFP has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-(trifluoromethyl)phenol, are known to interact with various biological targets

Mode of Action

It’s worth noting that structurally similar compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), have been hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .

Biochemical Pathways

These studies suggest that the biotransformation reactions include hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .

Pharmacokinetics

Similar compounds, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

For instance, trifluralin, a dinitroaniline herbicide, inhibits the germination of spores and the development of infection structures .

Action Environment

It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(trifluoromethyl)-1H-Pyrazol-3-amine in lab experiments is its potency as a kinase inhibitor. 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been shown to be effective at inhibiting several kinases at low concentrations, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using 4-(trifluoromethyl)-1H-Pyrazol-3-amine is its potential for off-target effects. 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been shown to inhibit several other enzymes besides kinases, which could lead to unintended effects on cellular processes.

Zukünftige Richtungen

There are several potential future directions for research involving 4-(trifluoromethyl)-1H-Pyrazol-3-amine. One area of interest is the development of more selective kinase inhibitors based on the structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine. By modifying the structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine, it may be possible to develop inhibitors that target specific kinases with greater selectivity and potency. Another area of interest is the use of 4-(trifluoromethyl)-1H-Pyrazol-3-amine as a tool for studying the role of protein kinases in disease. By using 4-(trifluoromethyl)-1H-Pyrazol-3-amine to inhibit specific kinases in disease models, researchers may be able to identify new targets for therapeutic intervention. Finally, the development of new synthesis methods for 4-(trifluoromethyl)-1H-Pyrazol-3-amine could lead to more efficient and cost-effective production of this valuable compound.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-(Trifluormethyl)-1H-Pyrazol-3-amin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Trifluormethylgruppe kann die physikalischen und chemischen Eigenschaften von Molekülen erheblich verändern, was es zu einer Schlüsselkomponente bei der Synthese komplexerer chemischer Strukturen macht. Diese Verbindung kann verwendet werden, um Fluoratome in Zielmoleküle einzuführen, was besonders bei der Entwicklung von Pharmazeutika und Agrochemikalien nützlich ist, wo Fluor die metabolische Stabilität und Bioverfügbarkeit verbessern kann .

Pharmazeutika

In der pharmazeutischen Industrie wird This compound für sein Potenzial zur Verbesserung der pharmakokinetischen Eigenschaften von Medikamenten eingesetzt. Das Vorhandensein der Trifluormethylgruppe kann die Lipophilie einer Verbindung erhöhen, was zu einer besseren Membranpermeabilität und potenziell wirksameren Medikamenten führen kann. Es wird auch bei der Entwicklung von Enzyminhibitoren verwendet, da die Trifluormethylgruppe mit den aktiven Zentren von Enzymen interagieren kann, was zu einer verbesserten Potenz und Selektivität führt .

Agrochemikalien

Die Rolle der Verbindung in Agrochemikalien ist aufgrund ihrer Fähigkeit, dem Abbau in der Umwelt zu widerstehen, von Bedeutung. Diese Stabilität bedeutet, dass Agrochemikalien, die This compound enthalten, über längere Zeiträume effektiver sein können, wodurch die Häufigkeit der Anwendung für den Pflanzenschutz reduziert wird. Es wird häufig bei der Synthese von Herbiziden und Pestiziden verwendet .

Farbstoffindustrie

In der Farbstoffindustrie dient This compound als Baustein für die Synthese komplexer Farbstoffe. Die Einführung der Trifluormethylgruppe in Farbstoffmoleküle kann zu Veränderungen in den Absorptionsspektren führen, wodurch sich die Farbeigenschaften des Farbstoffs ändern. Dies kann genutzt werden, um Farbstoffe mit spezifischen Farbeigenschaften und verbesserten Echtheitseigenschaften zu erzeugen .

Verbesserung der Wirkstoffpotenz

Forschungen haben gezeigt, dass Moleküle mit einer -CF3-Gruppe, wie z. B. This compound, die an einem tertiären stereogenen Zentrum in einem heteroaliphatischen Ring gebunden sind, eine verbesserte Wirkstoffpotenz aufweisen können. Dies wird erreicht, indem der pKa des cyclischen Carbamat verringert wird, wodurch wichtige Wasserstoffbrückenbindungs-Interaktionen mit Proteinen, wie z. B. solche, die an der Hemmung des reversen Transkriptase-Enzyms beteiligt sind, verbessert werden .

Katalyse

This compound: kann als Ligand in katalytischen Prozessen wirken. Die Trifluormethylgruppe kann die elektronischen Eigenschaften des Katalysators beeinflussen, was zu erhöhter Reaktivität und Selektivität in verschiedenen chemischen Reaktionen führt. Dies ist besonders nützlich bei der Entwicklung neuer katalytischer Verfahren für organische Umwandlungen .

Materialwissenschaften

In den Materialwissenschaften kann die Einarbeitung von This compound in Polymere und andere Materialien wünschenswerte Eigenschaften wie erhöhte thermische Stabilität, chemische Beständigkeit und einzigartige optische Eigenschaften verleihen. Dies macht es zu einer wertvollen Komponente bei der Entwicklung fortschrittlicher Materialien für verschiedene Anwendungen, einschließlich Elektronik und Beschichtungen .

Fluorierungsreagenzien

Die Verbindung ist auch bei der Entwicklung neuer Fluorierungsreagenzien bemerkenswert. Trifluormethylierungsreagenzien, die von This compound abgeleitet sind, können zur elektrophilen Trifluormethylierung von Kohlenstoff-zentrierten Nukleophilen verwendet werden, einer Schlüsselreaktion bei der Synthese fluorierter organischer Verbindungen .

Biochemische Analyse

Biochemical Properties

4-(trifluoromethyl)-1H-Pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of reactive oxygen species (ROS) levels within cells, thereby influencing cellular redox states. Additionally, 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been found to bind to specific proteins involved in cell signaling pathways, potentially altering their activity and downstream effects .

Cellular Effects

The effects of 4-(trifluoromethyl)-1H-Pyrazol-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 4-(trifluoromethyl)-1H-Pyrazol-3-amine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(trifluoromethyl)-1H-Pyrazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-(trifluoromethyl)-1H-Pyrazol-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-(trifluoromethyl)-1H-Pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic transformations can influence the bioavailability and activity of 4-(trifluoromethyl)-1H-Pyrazol-3-amine within biological systems.

Transport and Distribution

The transport and distribution of 4-(trifluoromethyl)-1H-Pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Additionally, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4-(trifluoromethyl)-1H-Pyrazol-3-amine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct 4-(trifluoromethyl)-1H-Pyrazol-3-amine to its site of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVOILKOLGWPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635007 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056139-87-7 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

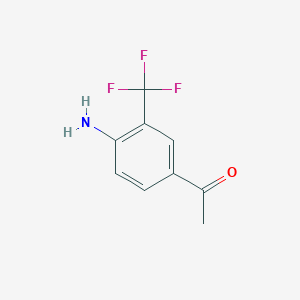

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

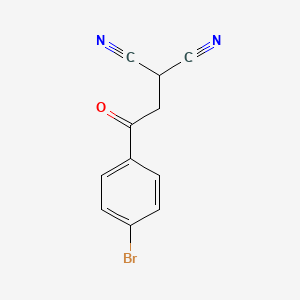

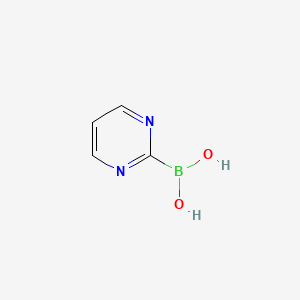

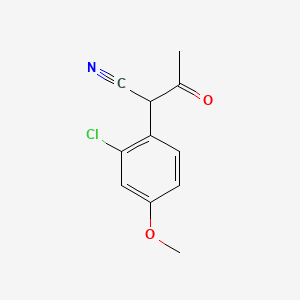

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)

![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)